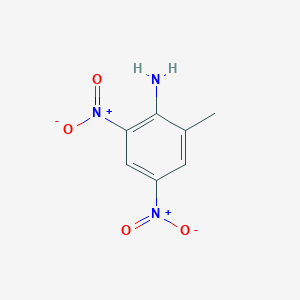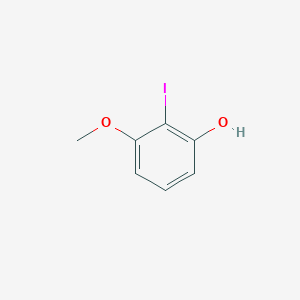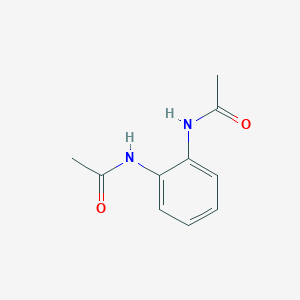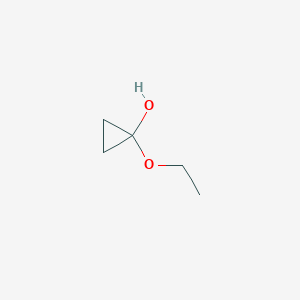
1-Ethoxycyclopropanol
Übersicht
Beschreibung
1-Ethoxycyclopropanol is a chemical compound with the molecular formula C5H10O2 . It is also known by other names such as 1-ethoxycyclopropan-1-ol and cyclopropanone ethylhemiketal .
Molecular Structure Analysis
The molecular structure of 1-Ethoxycyclopropanol consists of a cyclopropane ring with an ethoxy group and a hydroxyl group attached . The InChI representation of its structure isInChI=1S/C5H10O2/c1-2-7-5(6)3-4-5/h6H,2-4H2,1H3 . Physical And Chemical Properties Analysis
1-Ethoxycyclopropanol has a molecular weight of 102.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 2 . The exact mass and monoisotopic mass are both 102.068079557 g/mol . The topological polar surface area is 29.5 Ų . The compound is covalently bonded and has a complexity of 66.5 .Wissenschaftliche Forschungsanwendungen
Ethylene Inhibition in Plants : 1-Methylcyclopropene (1-MCP) is known as a potent inhibitor of ethylene action in plants. Studies have shown that 1-MCP can significantly impact a variety of fruits, vegetables, and floriculture crops by delaying ripening and senescence, thereby maintaining postharvest quality (Blankenship & Dole, 2003).
Postharvest Quality Improvement : The use of 1-MCP on various fruits and vegetables, including apples, avocados, bananas, and others, has been extensively researched. It is used commercially to improve the maintenance of product quality by delaying ripening processes and preserving desirable characteristics (Watkins, 2006).
Reduced Chilling Injury in Avocado : Application of 1-MCP at low concentrations prior to cold storage has shown to reduce chilling injury in various avocado cultivars. This leads to reduced fruit softening, maintaining green peel color, and reducing pulp browning (Hershkovitz, Saguy, & Pesis, 2005).
Phenolic Composition in Peach : 1-MCP treatment on postharvest peach has been observed to influence the phenolic composition and antioxidant capacity, impacting the fruit's quality and shelf life (Wu et al., 2018).
Effects on Ethylene Perception : Studies have explored how 1-MCP affects the ethylene biosynthetic and signal transduction pathways in fruits like apples and peaches, providing insights into the molecular mechanisms behind its action (Cin et al., 2006).
Eigenschaften
IUPAC Name |
1-ethoxycyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-7-5(6)3-4-5/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYAYFNIVUIJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449927 | |
| Record name | 1-ethoxycyclopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxycyclopropanol | |
CAS RN |
13837-45-1 | |
| Record name | 1-ethoxycyclopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)




![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)
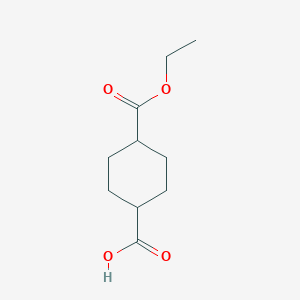

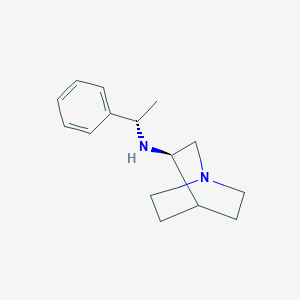
![N-[3-(Benzyloxy)phenyl]acetamide](/img/structure/B182376.png)
